molecular formula C23H23N5O4S B10880666 N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide

Cat. No.: B10880666
M. Wt: 465.5 g/mol
InChI Key: GUUWDGJPSWGTIA-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazole ring, a pyrazole ring, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Oxazole Ring: Starting with a precursor such as 3,4-dimethyl-1,2-oxazole, which can be synthesized via cyclization reactions involving appropriate aldehydes and amines.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed through the reaction of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The oxazole and pyrazole intermediates are then coupled with a benzenesulfonamide derivative under conditions that promote the formation of the desired product. This often involves the use of coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic and sulfonamide-containing molecules.

Biology

In biological research, N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are of particular interest.

Medicine

The compound’s potential medicinal properties are explored in drug discovery and development. Its structural features suggest it could act as an inhibitor or modulator of specific biological pathways, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism by which N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-aminobenzenesulfonamide: Lacks the pyrazole ring, making it less complex.

    N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-{[(1Z)-1-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}benzenesulfonamide derivatives: Variations in substituents on the oxazole or pyrazole rings.

Uniqueness

The unique combination of the oxazole, pyrazole, and benzenesulfonamide groups in this compound provides distinct chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C23H23N5O4S

Molecular Weight

465.5 g/mol

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[1-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)ethylideneamino]benzenesulfonamide

InChI

InChI=1S/C23H23N5O4S/c1-14-15(2)26-32-22(14)27-33(30,31)20-12-10-18(11-13-20)24-16(3)21-17(4)25-28(23(21)29)19-8-6-5-7-9-19/h5-13,25,27H,1-4H3

InChI Key

GUUWDGJPSWGTIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N=C(C)C3=C(NN(C3=O)C4=CC=CC=C4)C

Origin of Product

United States

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